molecular formula C8H8N4O B1585312 5-(4-methoxyphenyl)-2H-tetrazole CAS No. 6926-51-8

5-(4-methoxyphenyl)-2H-tetrazole

Cat. No.: B1585312
CAS No.: 6926-51-8
M. Wt: 176.18 g/mol
InChI Key: KZGGHPBTKGLWQL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Molecular docking studies and in silico simulations have provided insights into these interactions, highlighting the compound’s potential as a selective inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to indole and imidazole derivatives. The tetrazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGHPBTKGLWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308651
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-51-8
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6926-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 206225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6926-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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